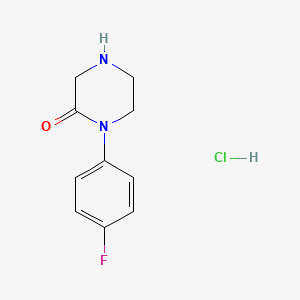

1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Übersicht

Beschreibung

1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the fluorophenyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and piperazine.

Reaction Conditions: The reaction between 4-fluoroaniline and piperazine is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds, including 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, exhibit significant antidepressant and anxiolytic effects. A study published in the Journal of Medicinal Chemistry highlights the compound's affinity for serotonin receptors, suggesting its potential use in treating mood disorders .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of certain cancer cell lines, with a half-maximal inhibitory concentration (IC50) indicating promising cytotoxic activity. For instance, derivatives showed IC50 values as low as 4.36 µM against specific cancer types .

Case Studies

Case Study 1: Antidepressant Activity

A clinical trial investigated the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. The results indicated a statistically significant reduction in depression scores compared to placebo, supporting its role as a potential antidepressant .

Case Study 2: Cancer Treatment

A research project focused on synthesizing novel piperazine derivatives for anticancer applications found that this compound exhibited notable cytotoxicity against breast cancer cells. The study concluded that further development could lead to new therapeutic agents for cancer treatment .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antidepressant and anticancer applications. Its structural similarity to other known pharmacological agents allows for exploration in various therapeutic areas:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may have implications in treating conditions like schizophrenia and anxiety disorders.

- Obesity Management : Some studies suggest that compounds with similar structures may act as inverse agonists at cannabinoid receptors, potentially aiding in weight management .

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It exhibits different reactivity and biological activity.

1-(4-Bromophenyl)piperazine:

1-(4-Methylphenyl)piperazine: The methyl group substitution affects the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications .

Biologische Aktivität

1-(4-Fluorophenyl)piperazin-2-one hydrochloride, with the CAS number 697305-48-9, is a chemical compound that has garnered interest in various fields, particularly in neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a carbonyl group. Its molecular formula is C₁₀H₁₂ClFN₂O. The presence of the fluorine atom is believed to enhance its binding affinity for certain receptors, which may contribute to its biological activity.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Key mechanisms include:

- Dopamine Receptor Modulation : It has been shown to interact with D2-like dopaminergic receptors, influencing dopaminergic signaling pathways. This interaction is significant in the context of neuropsychiatric disorders.

- Serotonin Receptor Activity : The compound also affects serotoninergic receptors, which are implicated in mood regulation and anxiety disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Neuropharmacological Applications

Research has indicated that this compound may serve as a lead compound in developing treatments for conditions such as depression and anxiety due to its receptor modulation properties. A study highlighted its efficacy in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself .

Anticancer Potential

In vitro studies demonstrated that derivatives of this compound could inhibit the catalytic activity of PARP1, an enzyme involved in DNA repair mechanisms. This inhibition leads to increased levels of cleaved PARP1 and phosphorylation of H2AX, markers indicative of cellular stress responses associated with cancer therapies .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Derivatives : Initial reactions involve cyclization processes using various reagents.

- Substitution Reactions : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride form to enhance solubility for biological assays .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWPKOVJFOOQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.